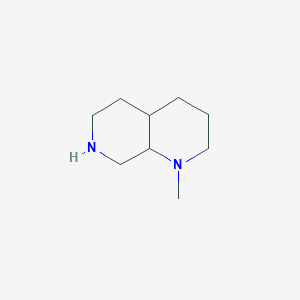
1-Methyl-decahydro-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-decahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a decahydro structure, meaning it is fully saturated with hydrogen atoms, and a methyl group attached to the nitrogen atom at the first position. The naphthyridine core consists of two fused pyridine rings, making it a versatile structure in medicinal and synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-decahydro-1,7-naphthyridine can be synthesized through various methods. One common approach involves the reduction of the corresponding naphthyridine precursor using sodium and ethanol . Another method includes the use of platinum oxide in an acidic solution to achieve the reduction . These methods ensure the complete saturation of the naphthyridine ring system.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agents and solvents is crucial to ensure high yield and purity. The use of catalytic hydrogenation with platinum oxide or other suitable catalysts is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-decahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: As mentioned, the compound itself is a product of reduction reactions.
Substitution: The methyl group and hydrogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium and ethanol, or platinum oxide in acidic solutions, are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized naphthyridine derivatives.
Reduction: Fully saturated naphthyridine compounds.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-decahydro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-decahydro-1,7-naphthyridine is primarily based on its interaction with biological targets. The compound can bind to specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthyridine: Another member of the naphthyridine family with different nitrogen atom positions.
1,6-Naphthyridine: Known for its anticancer properties.
1,8-Naphthyridine: Used in various synthetic applications.
Uniqueness: 1-Methyl-decahydro-1,7-naphthyridine is unique due to its fully saturated structure and the presence of a methyl group at the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C9H18N2 |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,7-naphthyridine |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-3-8-4-5-10-7-9(8)11/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
YZQLPYYBDJRSHV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC2C1CNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13503357.png)

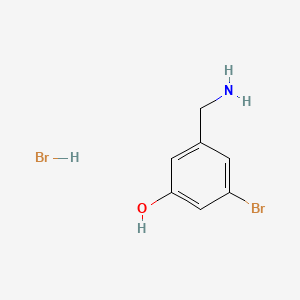
![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)

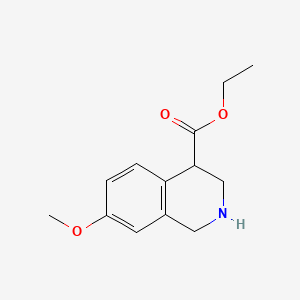
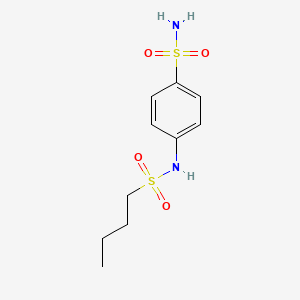
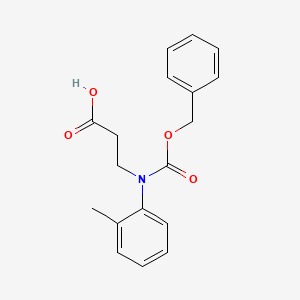
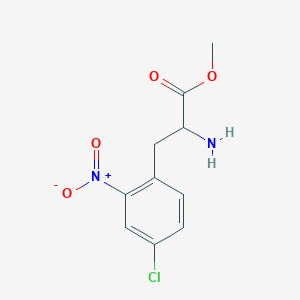
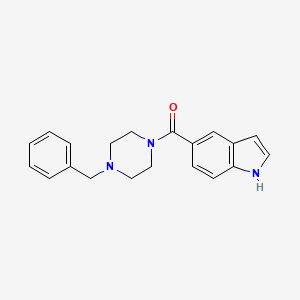
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B13503411.png)
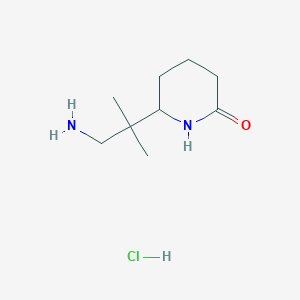
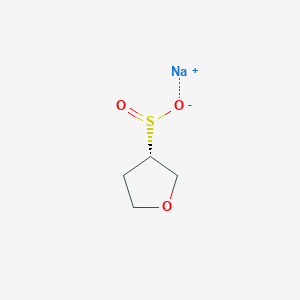
![(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone](/img/structure/B13503454.png)
